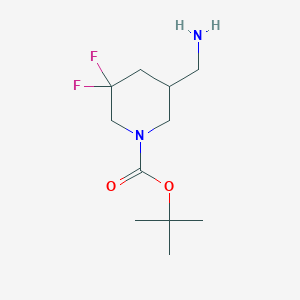

Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

描述

Chemical Name: Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate CAS Number: 1373502-92-1 Molecular Formula: C₁₁H₂₀F₂N₂O₂ Purity: >95% (Research Use Only) Supplier: Key Organics (Product ID: AS-39115)

This piperidine derivative features a tert-butyl carbamate group at position 1, a 3,3-difluoro substitution on the piperidine ring, and an aminomethyl (-CH₂NH₂) substituent at position 3.

属性

IUPAC Name |

tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-8(5-14)4-11(12,13)7-15/h8H,4-7,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRLKSYZJHAEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738221 | |

| Record name | tert-Butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373502-92-1 | |

| Record name | tert-Butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Piperidine Core and Difluorination

The piperidine ring is typically constructed via cyclization reactions from appropriate amino acid or amino alcohol precursors. The difluoromethyl group at the 3-position is introduced using specialized fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or other electrophilic fluorinating agents. These reagents facilitate the replacement of suitable leaving groups (e.g., hydroxyl or halogen) with fluorine atoms to yield the 3,3-difluoro substitution pattern.

Introduction of the Aminomethyl Group at the 5-Position

The aminomethyl group can be introduced through nucleophilic substitution or reductive amination strategies. A common approach involves:

- Starting with a 5-formyl or 5-halogenated piperidine intermediate.

- Reacting with an amine source such as ammonia or a primary amine under reductive amination conditions using reducing agents like sodium cyanoborohydride or catalytic hydrogenation.

This step requires careful control to avoid over-reduction or side reactions.

Protection of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is protected as a tert-butyl carbamate (Boc) group to enhance stability and facilitate purification. This is commonly achieved by reacting the free amine with tert-butyl chloroformate in the presence of a base such as triethylamine under mild conditions.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Piperidine ring formation | Cyclization of amino acid derivatives | Variable | Starting material dependent |

| 2 | Difluorination at 3-position | Diethylaminosulfur trifluoride (DAST), low temperature | 50-70 | Requires moisture-free conditions |

| 3 | Introduction of aminomethyl group at 5-position | Reductive amination with formaldehyde and ammonia, NaBH3CN | 60-80 | Controlled pH critical |

| 4 | Boc protection of nitrogen | tert-Butyl chloroformate, triethylamine, dichloromethane | 85-95 | Mild reaction, room temperature |

Industrial and Laboratory Scale Considerations

- Optimization of Reaction Conditions: Temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize impurities.

- Use of Flow Chemistry: For scalability and better control over highly reactive fluorinating agents, flow chemistry techniques are increasingly employed.

- Purification: Silica gel chromatography and crystallization are standard methods to purify intermediates and final products.

Comparative Analysis with Related Compounds

The preparation of tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate shares similarities with related piperidine derivatives, such as tert-butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate, where the aminomethyl group is replaced by an ethoxy(hydroxy)methyl moiety. The synthetic routes differ mainly in the functional group transformations at the 5-position but maintain the same core fluorination and Boc protection steps.

Summary Table of Key Preparation Steps

| Step Number | Transformation | Starting Material | Key Reagents | Reaction Conditions | Yield Range (%) |

|---|---|---|---|---|---|

| 1 | Piperidine ring synthesis | Amino acid or amino alcohol | Cyclization agents | Variable, often heating | Variable |

| 2 | Difluorination at C-3 | Piperidine intermediate | Diethylaminosulfur trifluoride (DAST) | Low temperature, anhydrous | 50-70 |

| 3 | Aminomethyl introduction at C-5 | 5-formyl or 5-halogenated intermediate | Ammonia/formaldehyde, NaBH3CN | Mild, controlled pH | 60-80 |

| 4 | Boc protection of N | Free amine piperidine | tert-Butyl chloroformate, base | Room temperature | 85-95 |

Research Findings and Notes

- The difluorination step is critical and sensitive to moisture; strict anhydrous conditions are mandatory.

- Reductive amination for aminomethyl introduction must be carefully controlled to avoid over-alkylation.

- Boc protection is straightforward and generally proceeds with high yield and purity.

- The overall synthetic route is amenable to scale-up with appropriate optimizations.

- Recent advances suggest using alternative fluorinating agents or catalytic methods to improve safety and efficiency.

化学反应分析

Types of Reactions

Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the compound, potentially leading to the removal of the tert-butyl group or reduction of the aminomethyl group.

Substitution: Substituted derivatives with different functional groups replacing the tert-butyl group or fluorine atoms.

科学研究应用

Medicinal Chemistry

Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is being explored as a lead compound for drug development. Its structure suggests potential interactions with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The difluorinated structure may enhance its binding affinity and selectivity towards specific targets, making it a candidate for drug development.

Key Areas of Investigation :

-

Anticancer Properties : Preliminary studies indicate significant efficacy against various cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells (LNCaP). The compound appears to modulate autophagy pathways and inhibit cellular targets involved in tumor growth.

Cell Line Mechanism of Action Results MDA-MB-231 Dual inhibition of autophagy pathways Significant reduction in viability at >10 µM over 48 hours LNCaP Inhibition of REV-ERB signaling pathways Notable decrease in cell proliferation - Neuropharmacological Effects : Research indicates potential modulation of dopamine and serotonin receptor activity, which could have implications for treating neurological disorders. Affinity studies suggest possible binding to serotonin receptors (5-HT), indicating potential antidepressant effects.

Chemistry and Organic Synthesis

The compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, facilitating the development of more complex molecules.

Types of Reactions :

- Oxidation : Using agents like hydrogen peroxide to form oxidized derivatives.

- Reduction : Employing lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

- Substitution : Participating in nucleophilic substitutions with amines or thiols.

作用机制

The mechanism of action of tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The presence of the fluorine atoms and the tert-butyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects.

相似化合物的比较

Positional Isomers: 4-(Aminomethyl) vs. 5-(Aminomethyl) Derivatives

Key Differences :

- Stereoelectronic Effects: The position of the aminomethyl group alters the molecule’s conformational flexibility. The 5-substituted derivative (main compound) offers enhanced spatial accessibility for interactions with biological targets compared to the 4-substituted analog .

- Synthetic Utility : The 5-substituted variant is more commonly employed in drug discovery due to its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) .

Functional Group Variations: Aminomethyl vs. Amino or Hydroxy Substituents

Key Differences :

- Hydrogen-Bonding Capacity: The aminomethyl group provides a primary amine (-NH₂) with higher basicity and hydrogen-bond donor capacity compared to the hydroxyl group in cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate .

- Solubility : The hydroxyl analog (CAS 955028-88-3) exhibits greater aqueous solubility but lower metabolic stability due to susceptibility to oxidation .

Fluorination Patterns: Difluoro vs. Trifluoromethyl Substitutions

| Compound Name | CAS Number | Fluorine Substituents |

|---|---|---|

| (3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate | 1240585-46-9 | -CF₃ (position 5) |

| This compound | 1373502-92-1 | -F (positions 3,3) |

Key Differences :

- Electronegativity and Lipophilicity : The trifluoromethyl group (-CF₃) in the 3S,5R analog increases lipophilicity (logP ~2.5 vs. ~1.8 for the main compound), enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Stability: The 3,3-difluoro substitution in the main compound improves resistance to cytochrome P450-mediated oxidation compared to non-fluorinated analogs .

Commercial Availability and Pricing

| Compound Name | Supplier | Price (100 mg) | Inventory Status |

|---|---|---|---|

| Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate | Key Organics | $202.00 | In Stock |

| This compound | Key Organics | Custom Quote | 5-Day Delivery |

Market Insights: The aminomethyl derivative (CAS 1373502-92-1) is less readily available in pre-packaged quantities compared to its amino counterpart, reflecting its specialized role in late-stage functionalization .

生物活性

Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS Number: 1373502-92-1) is a fluorinated piperidine derivative with potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 250.29 g/mol. This compound is primarily studied for its biological activities, particularly in the context of cancer research and neuropharmacology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated its efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound appears to exert its effects by modulating autophagy pathways and inhibiting specific cellular targets involved in tumor growth and survival.

Case Study: In Vitro Testing

- Cell Lines Tested : MDA-MB-231 (breast cancer), LNCaP (prostate cancer)

- Mechanism : Dual inhibition of autophagy and REV-ERB signaling pathways

- Results : Significant reduction in cell viability at concentrations above 10 µM over 48 hours.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly its interaction with neurotransmitter systems. Preliminary results suggest that it may influence dopamine and serotonin receptor activity, which could have implications for treating neurological disorders.

Research Findings

- Dopamine Receptor Interaction : Modulation of D2 receptor activity observed in rodent models.

- Serotonin Receptor Binding : Affinity studies indicate potential binding to 5-HT receptors, suggesting possible antidepressant effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring or the side chains can significantly alter its pharmacological profile.

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine Atoms | Increased lipophilicity and receptor binding |

| Alteration of Amino Group | Enhanced selectivity towards specific receptors |

| Variations in Alkyl Groups | Impact on solubility and bioavailability |

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are critical. Toxicological studies indicate moderate toxicity at high doses, necessitating careful dosage considerations in therapeutic applications.

Toxicity Profile

- Acute Toxicity : LD50 values indicate moderate toxicity in animal models.

- Chronic Exposure Risks : Long-term exposure studies are required to assess potential cumulative effects.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step processes starting with functionalized piperidine scaffolds. For example, fluorination at the 3,3-positions can be achieved using diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The aminomethyl group is introduced via reductive amination or nucleophilic substitution of a hydroxylmethyl intermediate (e.g., using tert-butyl carbamate as a protecting group) . Key intermediates include 3,3-difluoropiperidine derivatives and hydroxymethyl-piperidine precursors.

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the positions of fluorine atoms and the aminomethyl group. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves stereochemical ambiguities. For example, ¹⁹F NMR can distinguish between axial and equatorial fluorine substituents, which is crucial for verifying the 3,3-difluoro configuration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Methodological Answer : Optimization often involves solvent selection (e.g., dichloromethane for SN2 reactions) and catalysts like DMAP or palladium complexes for coupling steps . Temperature control (e.g., maintaining 0–20°C during sensitive fluorination steps) minimizes side reactions. Purification via column chromatography or recrystallization enhances purity. For example, Pd₂(dba)₃ and BINAP in toluene enable efficient cross-coupling in multi-step syntheses .

Q. What strategies resolve contradictions in reported reaction outcomes or spectroscopic data across studies?

- Methodological Answer : Contradictions may arise from stereochemical variations or impurities. Researchers should:

- Compare NMR data with computational predictions (e.g., DFT calculations for ¹⁹F chemical shifts).

- Use high-resolution crystallography to confirm spatial arrangements .

- Validate synthetic protocols by reproducing literature methods with strict adherence to documented conditions (e.g., reaction time, stoichiometry) .

Q. What are the challenges in achieving stereochemical control during synthesis, and how can they be addressed?

- Methodological Answer : The 3,3-difluoro configuration imposes steric and electronic constraints, complicating regioselective functionalization. Strategies include:

- Chiral auxiliaries or enantioselective catalysts to control aminomethyl group orientation.

- Kinetic resolution during crystallization to isolate desired diastereomers.

- Monitoring reaction progress via in-situ FTIR or LC-MS to detect intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。